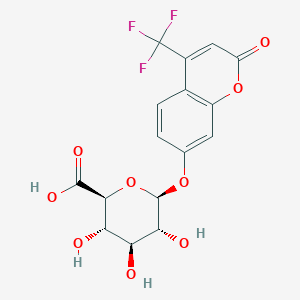
Phenyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl hydrogen carbonate can be synthesized through the reaction of phenol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_5\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCOOH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process where phenol and phosgene are reacted in the presence of a catalyst. This method allows for efficient production with high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl carbonate.
Reduction: It can be reduced to phenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenyl carbonate.
Reduction: Phenol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism by which phenyl hydrogen carbonate exerts its effects involves the formation of stable intermediates with various substrates. The phenyl group provides steric hindrance, which can influence the reactivity of the compound. The carbonyl group in the molecule can act as an electrophile, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: this compound primarily interacts with nucleophiles, leading to the formation of substituted carbonates. These reactions can occur through various pathways, including direct nucleophilic substitution and addition-elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
Phenyl carbonate: Similar in structure but lacks the hydrogen atom on the carbonyl group.
Methyl hydrogen carbonate: Similar but with a methyl group instead of a phenyl group.
Ethyl hydrogen carbonate: Similar but with an ethyl group instead of a phenyl group.
Uniqueness: Phenyl hydrogen carbonate is unique due to the presence of the phenyl group, which provides distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl counterparts.
Eigenschaften
CAS-Nummer |
13932-55-3 |
|---|---|
Molekularformel |
C7H6O3 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
phenyl hydrogen carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9) |
InChI-Schlüssel |
QIIPQYDSKRYMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)










![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
